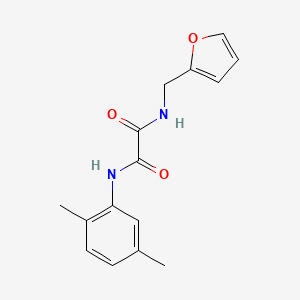![molecular formula C12H21NO B5107056 (1-bicyclo[2.2.1]hept-2-yl-2-pyrrolidinyl)methanol](/img/structure/B5107056.png)
(1-bicyclo[2.2.1]hept-2-yl-2-pyrrolidinyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-bicyclo[2.2.1]hept-2-yl-2-pyrrolidinyl)methanol, also known as Bicuculline, is a naturally occurring alkaloid that is found in the plant Dicentra cucullaria. It is a potent antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) and is widely used in scientific research to study the effects of GABA on the nervous system.
Mécanisme D'action
(1-bicyclo[2.2.1]hept-2-yl-2-pyrrolidinyl)methanol is a competitive antagonist of GABA receptors, meaning that it binds to the same site on the receptor as GABA and blocks its activity. This leads to an increase in neuronal excitability and can result in seizures and convulsions.
Biochemical and Physiological Effects:
(1-bicyclo[2.2.1]hept-2-yl-2-pyrrolidinyl)methanol has been shown to have a number of biochemical and physiological effects, including an increase in neuronal excitability, changes in synaptic plasticity, and alterations in the balance between excitatory and inhibitory neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1-bicyclo[2.2.1]hept-2-yl-2-pyrrolidinyl)methanol in lab experiments is its potency and selectivity as a GABA antagonist. However, its effects on neuronal activity can be unpredictable and can vary depending on the experimental conditions.
Orientations Futures
There are a number of future directions for research involving (1-bicyclo[2.2.1]hept-2-yl-2-pyrrolidinyl)methanol, including studying its effects on specific subtypes of GABA receptors, exploring its potential therapeutic applications in disorders such as epilepsy and anxiety, and developing more selective and potent GABA antagonists for use in research and clinical settings.
In conclusion, (1-bicyclo[2.2.1]hept-2-yl-2-pyrrolidinyl)methanol is a potent GABA antagonist that is widely used in scientific research to study the effects of GABA on the nervous system. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-studied, and there are a number of future directions for research involving this compound.
Méthodes De Synthèse
(1-bicyclo[2.2.1]hept-2-yl-2-pyrrolidinyl)methanol can be synthesized through a multi-step process involving the reaction of cyclopentadiene with maleic anhydride to form the bicyclic compound, followed by a series of chemical reactions that ultimately lead to the formation of (1-bicyclo[2.2.1]hept-2-yl-2-pyrrolidinyl)methanol.
Applications De Recherche Scientifique
(1-bicyclo[2.2.1]hept-2-yl-2-pyrrolidinyl)methanol is widely used in scientific research to study the effects of GABA on the nervous system. It is often used in electrophysiological experiments to block the activity of GABA receptors and study the resulting changes in neuronal activity.
Propriétés
IUPAC Name |
[1-(2-bicyclo[2.2.1]heptanyl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c14-8-11-2-1-5-13(11)12-7-9-3-4-10(12)6-9/h9-12,14H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCLPIVJXUTHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CC3CCC2C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-dichlorobenzyl)-4-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5106984.png)
![{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B5106991.png)

![3-(1-naphthyl)-5-(1H-tetrazol-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5107015.png)
![3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5107021.png)
![N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5107030.png)
![2,4-di-tert-butyl-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5107035.png)


![2-(1-cyclohexen-1-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5107049.png)
![1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5107052.png)

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5107063.png)
